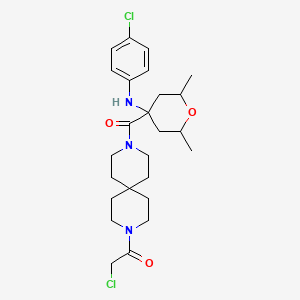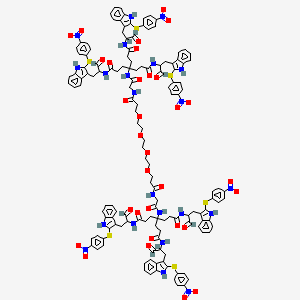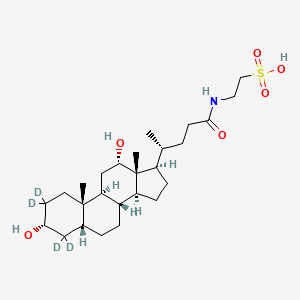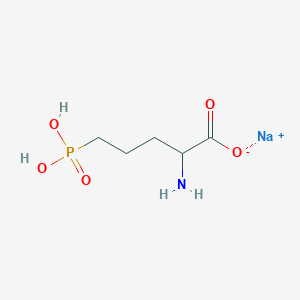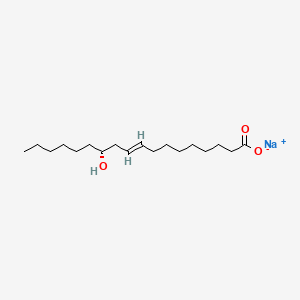
(R,Z)-12-hydroxyoctadec-9-enoic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,Z)-12-hydroxyoctadec-9-enoic acid, sodium salt is a chemical compound that belongs to the class of fatty acids. It is characterized by the presence of a hydroxyl group at the 12th carbon and a double bond between the 9th and 10th carbons in the carbon chain. The sodium salt form of this compound enhances its solubility in water, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-12-hydroxyoctadec-9-enoic acid, sodium salt typically involves the hydroxylation of oleic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions. Chemical hydroxylation, on the other hand, may involve the use of reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. After the hydroxylation step, the product is neutralized with sodium hydroxide to form the sodium salt, followed by purification through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(R,Z)-12-hydroxyoctadec-9-enoic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 12-keto-octadec-9-enoic acid or 12-carboxy-octadec-9-enoic acid.
Reduction: Formation of 12-hydroxyoctadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(R,Z)-12-hydroxyoctadec-9-enoic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism of action of (R,Z)-12-hydroxyoctadec-9-enoic acid, sodium salt involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bond allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the hydroxyl group.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds but no hydroxyl group.
12-Hydroxystearic Acid: A saturated fatty acid with a hydroxyl group at the 12th position but no double bond.
Uniqueness
(R,Z)-12-hydroxyoctadec-9-enoic acid, sodium salt is unique due to the combination of a hydroxyl group and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
Eigenschaften
Molekularformel |
C18H33NaO3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
sodium;(E,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9+;/t17-;/m1./s1 |
InChI-Schlüssel |
IJRHDFLHUATAOS-JECZLZBHSA-M |
Isomerische SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)[O-])O.[Na+] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


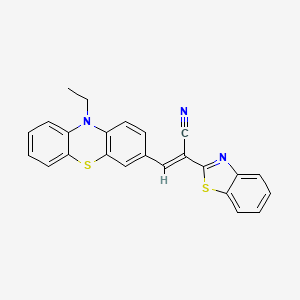
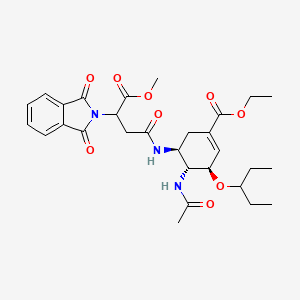
![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)
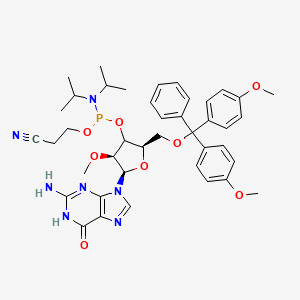
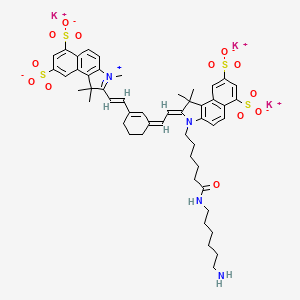
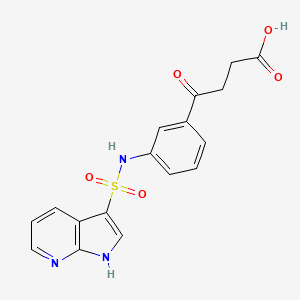
![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)
![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)
